5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole
Overview
Description
5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole is an organic compound belonging to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole core substituted with a methoxy group and a 2-methylphenoxy methyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 2-methylphenoxy methyl group: This step involves the reaction of the benzimidazole core with 2-methylphenol in the presence of a suitable alkylating agent like chloromethyl methyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole core can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 5-hydroxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
Reduction: Formation of 5-methoxy-2-[(2-methylphenoxy)methyl]-1,2-dihydrobenzimidazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylphenol: Similar in structure but lacks the benzimidazole core.
4-[(5-methoxy-2-methylphenoxy)methyl]pyridine: Contains a pyridine ring instead of a benzimidazole core.
2-[(2-methoxy-5-methylphenoxy)methyl]pyridine: Another derivative with a pyridine ring.
Uniqueness
5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both a methoxy group and a 2-methylphenoxy methyl group on the benzimidazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
5-Methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole is a compound belonging to the class of benzimidazoles, which are known for their diverse biological activities. This compound features a methoxy group and a 2-methylphenoxy substituent, contributing to its unique chemical properties and potential therapeutic applications. The study of its biological activity encompasses various aspects, including antimicrobial, anticancer, and cytotoxic effects.
1. Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. The presence of the methoxy and phenoxy groups enhances solubility and reactivity, making this compound a candidate for further studies in antimicrobial drug development.
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Moderate activity | |
Staphylococcus aureus | Low activity | |
Candida albicans | Significant activity |
2. Anticancer Activity
Benzimidazole derivatives have shown promising results in anticancer research. Studies suggest that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interaction with specific enzymes or receptors that regulate cell growth.
Case Study:
A study demonstrated that a benzimidazole derivative with similar structural features exhibited an IC50 value of 2.71 µM against lymphoma cell lines, indicating potent anticancer activity. The selectivity index (SI) was reported as 15 for THP cells, showing a significant difference in toxicity between normal and cancerous cells .
3. Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural characteristics.
Cell Line | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
HuT78 | 0.18 | 13.55 |
MTR-5 | 2.71 | 15 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and apoptosis. For instance, the compound may bind to targets such as thymidylate synthase or histone deacetylases (HDAC), disrupting normal cellular functions and promoting cancer cell death .
Properties
IUPAC Name |
6-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-3-4-6-15(11)20-10-16-17-13-8-7-12(19-2)9-14(13)18-16/h3-9H,10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHQQHNXMWOIAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=C(N2)C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207989 | |
Record name | 6-Methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018126-82-3 | |
Record name | 6-Methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018126-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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